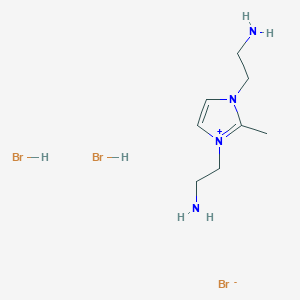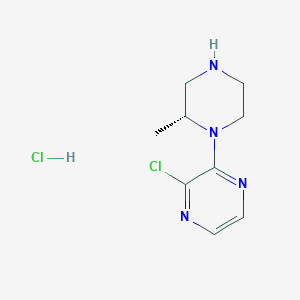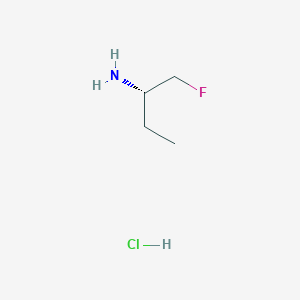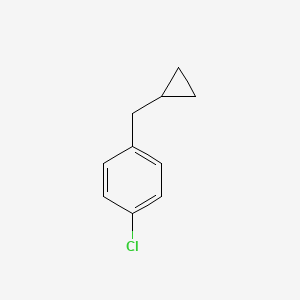
1-(6-Bromohexyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromohexyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromohexyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole ring and the bromohexyl group imparts unique chemical properties to the molecule, making it a versatile building block for further chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)-1,2,4-triazole can be synthesized through a multi-step process involving the following key steps:
Formation of 1,2,4-triazole: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazine and formamide under acidic conditions.
Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 1,2,4-triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(6-Bromohexyl)-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like sodium azide or primary amines, with reactions carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azidohexyl triazoles or aminohexyl triazoles.
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
科学研究应用
1-(6-Bromohexyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 1-(6-Bromohexyl)-1,2,4-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Protein-Ligand Interactions: The triazole ring can form hydrogen bonds or π-π interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(6-Chlorohexyl)-1,2,4-triazole: Similar structure but with a chloro group instead of a bromo group.
1-(6-Iodohexyl)-1,2,4-triazole: Similar structure but with an iodo group instead of a bromo group.
1-(6-Aminohexyl)-1,2,4-triazole: Similar structure but with an amino group instead of a bromo group.
Uniqueness: 1-(6-Bromohexyl)-1,2,4-triazole is unique due to the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound highly reactive and versatile for further chemical modifications.
属性
分子式 |
C8H14BrN3 |
|---|---|
分子量 |
232.12 g/mol |
IUPAC 名称 |
1-(6-bromohexyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |
InChI 键 |
CEBTWXLTEBLRJK-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C=N1)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















